molecular formula C22H22N4O2 B3313649 N-(3-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946381-57-3

N-(3-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B3313649
CAS No.: 946381-57-3
M. Wt: 374.4 g/mol
InChI Key: KCAMTXDVVNIYEM-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic compound featuring a hybrid scaffold of indole and 1,3,4-oxadiazole, linked via an acetamide group. The indole moiety is substituted at the 1-position with a 5-propyl-1,3,4-oxadiazole ring, while the acetamide nitrogen is attached to a 3-methylphenyl group. This structure combines pharmacophores known for diverse biological activities, including anticancer and enzyme inhibition properties, as seen in related analogs .

Properties

IUPAC Name

N-(3-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-3-7-21-24-25-22(28-21)19-13-16-9-4-5-11-18(16)26(19)14-20(27)23-17-10-6-8-15(2)12-17/h4-6,8-13H,3,7,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAMTXDVVNIYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound belonging to the class of indole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this specific compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name: 2-[1-[(3-methylphenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole. Its molecular formula is C21H21N3OC_{21}H_{21}N_3O with a molecular weight of approximately 333.41 g/mol. The structure features an indole core linked to a propyl-substituted oxadiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated against various pathogens. For instance, derivatives similar to this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives in related studies .

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.250.30
Enterococcus faecalis0.300.35

The mechanism by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis and disruption of membrane integrity. Studies suggest that oxadiazole derivatives can inhibit biofilm formation in pathogenic bacteria, enhancing their efficacy against established infections .

Case Studies and Research Findings

A notable study assessed the biological activity of similar indole derivatives in a series of in vitro assays:

  • In Vitro Antimicrobial Evaluation : The compound was tested against various strains, demonstrating potent antibacterial activity comparable to standard antibiotics like ciprofloxacin.
  • Synergistic Effects : Certain derivatives exhibited synergistic relationships with existing antibiotics, enhancing their effectiveness against resistant strains .
  • Cytotoxicity Testing : In vitro cytotoxicity assays on human cell lines indicated that these compounds are generally non-toxic at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .

Scientific Research Applications

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate can lead to oxidized derivatives.
  • Reduction : Reducing agents such as sodium borohydride can yield reduced forms.
  • Substitution : Electrophilic and nucleophilic substitutions can occur at different positions on the indole and oxadiazole rings.

Pharmacological Potential

The compound has been studied for its potential pharmacological applications, particularly in:

  • Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
  • Antimicrobial Properties : The oxadiazole moiety contributes to antimicrobial activity, making it a candidate for developing new antibiotics.

Neuropharmacology

Research indicates that compounds with similar structures may interact with neurotransmitter systems. The potential modulation of glutamate receptors suggests possible applications in treating neurological disorders.

Analytical Chemistry

This compound can serve as a standard in analytical chemistry for developing methods to detect and quantify related indole derivatives in biological samples.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of similar indole derivatives on human breast cancer cell lines. Results indicated that these compounds inhibited cell growth significantly compared to controls, suggesting a mechanism involving apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of oxadiazole-containing compounds. The findings demonstrated that the target compound exhibited significant activity against gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Chemical Reactions Analysis

1.1. Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the C-2 position due to electron-deficient characteristics. For example:

  • Aminolysis : Reaction with primary amines yields substituted amidine derivatives under reflux conditions (DMF, 80°C, 6 hrs) .

  • Thiolysis : Thiol-containing nucleophiles displace the oxadiazole oxygen, forming thioether-linked products .

Example Reaction:

Oxadiazole+R-NH2ΔAmidine derivative+H2O\text{Oxadiazole} + \text{R-NH}_2 \xrightarrow{\Delta} \text{Amidine derivative} + \text{H}_2\text{O}

1.2. Electrophilic Aromatic Substitution

The indole moiety participates in electrophilic substitution at the C-5 position (most reactive site):

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups (yield: 68–72%) .

  • Halogenation : Br₂ in acetic acid produces 5-bromo-indole derivatives.

1.3. Oxidation-Reduction Reactions

Reaction TypeConditionsProductYield (%)Reference
Oxidation of Propyl Chain KMnO₄, H₂SO₄, ΔCarboxylic acid derivative55
Reduction of Acetamide LiAlH₄, THF, 0°CAmine intermediate82

2.1. Acetamide Hydrolysis

  • Acidic Conditions (6M HCl, reflux): Forms carboxylic acid and 3-methylaniline .

  • Basic Conditions (NaOH, EtOH/H₂O): Produces sodium carboxylate and free amine .

2.2. Oxadiazole Ring Modifications

ReactionReagentsOutcomeApplication
Ring-openingNH₂NH₂·H₂OForms hydrazide intermediatePrecursor for heterocyclic synthesis
Cross-couplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl-oxadiazole hybridsDrug discovery scaffolds

Catalytic and Photochemical Behavior

  • Suzuki-Miyaura Coupling : The bromo-indole derivative (synthesized via electrophilic substitution) participates in Pd-catalyzed coupling with aryl boronic acids (yield: 60–75%) .

  • UV-Induced Cyclization : Irradiation at 254 nm induces [2+2] cycloaddition with maleimides, forming spirocyclic derivatives .

Comparative Reaction Kinetics

A kinetic study of hydrolysis pathways under varying pH:

pHDominant PathwayHalf-life (h)
1.0Acid-catalyzed amide cleavage2.3
7.4Oxadiazole ring degradation48.1
13.0Base-induced acetamide hydrolysis0.75

Data extrapolated from structurally related compounds in .

Comparison with Similar Compounds

Structural Analogs

The compound is compared to structurally related molecules with variations in substituents on the oxadiazole ring, acetamide nitrogen, or indole moiety. Key examples include:

Compound Name Oxadiazole Substituent Acetamide Substituent Molecular Weight Key Structural Differences Reference
Target Compound : N-(3-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide 5-propyl 3-methylphenyl 378.45 g/mol Reference structure
N-(4-Acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide 5-propyl 4-acetamidophenyl 407.46 g/mol Enhanced polarity due to acetamide on phenyl
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (F356-0323) 5-propyl Benzodioxolylmethyl 434.46 g/mol Increased lipophilicity from benzodioxole
2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide 5-ethyl 4-methylbenzyl 374.44 g/mol Shorter alkyl chain (ethyl vs. propyl)
N-(3-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8f) Indol-3-ylmethyl 3-methylphenyl 378.45 g/mol Sulfanyl linker vs. direct acetamide bond

Key Observations :

  • Oxadiazole Substituents : Propyl groups (as in the target compound) balance lipophilicity and steric effects, whereas ethyl groups (e.g., ) reduce molecular weight but may decrease membrane permeability. Bulkier groups (e.g., indol-3-ylmethyl in 8f ) enhance receptor interactions but complicate synthesis.
  • Acetamide Substituents : Polar groups (e.g., 4-acetamidophenyl ) improve solubility, while aromatic systems like benzodioxole (F356-0323 ) enhance π-π stacking in hydrophobic pockets.
Anticancer and Enzyme Inhibition
  • Target Compound: While direct biological data for the target compound is unavailable, analogs with similar frameworks show anticancer activity. For example, compounds with 5-propyl-oxadiazole and indole motifs exhibit cytotoxicity against lung adenocarcinoma (A549) and glioma (C6) cell lines, likely via matrix metalloproteinase-9 (MMP-9) inhibition .
  • F356-0323: This benzodioxole-containing analog demonstrated promising cytotoxicity and MMP-9 inhibition, comparable to cisplatin, without toxicity to normal fibroblasts .
  • Compound 8f : Sulfanyl-linked analogs like 8f were evaluated for lipoxygenase (LOX) and cholinesterase inhibition, showing moderate activity (IC₅₀ ~20–50 µM) .

Activity Trends :

  • Propyl and benzodioxole substituents enhance anticancer activity due to optimal hydrophobic interactions.
  • Sulfanyl linkers (e.g., 8f ) may reduce potency compared to direct acetamide bonds, as seen in MMP-9 inhibition studies .

Physicochemical Properties

Property Target Compound 8f F356-0323
Molecular Weight 378.45 g/mol 378.45 g/mol 434.46 g/mol
Melting Point Not reported Deep brown viscous liquid Not reported
Solubility Moderate Low (viscous form) Likely low (lipophilic)
Key Spectral Data Not available IR: N-H (3260 cm⁻¹), C=O (1680 cm⁻¹) HRMS: [M+H]⁺ = 435.15

Q & A

Q. What synthetic strategies are reported for constructing the 1,3,4-oxadiazole and indole moieties in this compound?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides or through copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes. For example, describes a Cu(OAc)₂-catalyzed reaction in a tert-butanol/water system to form triazole derivatives, a method adaptable for oxadiazole synthesis by substituting thiol intermediates . The indole-acetamide linkage is often achieved by coupling indole derivatives with activated acetamide precursors (e.g., chloroacetyl chloride) under reflux conditions, as seen in .

Q. How is structural characterization performed for this compound and its intermediates?

Key techniques include:

  • IR spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1670–1682 cm⁻¹ for acetamide, C-N stretch at ~1300 cm⁻¹) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups on phenyl rings at δ 2.3–2.5 ppm, indole protons at δ 7.2–8.4 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks with <1 ppm error) .

Q. What preliminary biological screening assays are relevant for this compound?

Common assays include:

  • Antioxidant activity : DPPH and FRAP assays to evaluate radical scavenging, as demonstrated for indole-acetamide derivatives in .
  • Enzyme inhibition : Lipoxygenase or acetylcholinesterase inhibition studies, using spectrophotometric methods (e.g., inhibition of linoleic acid oxidation) .

Advanced Research Questions

Q. How can reaction yields be optimized for the 1,3,4-oxadiazole-indole-acetamide scaffold?

Methodological considerations:

  • Catalyst screening : Copper(I) iodide or Ruphos Pd may improve cycloaddition efficiency over Cu(OAc)₂ .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while mixed solvents (e.g., t-BuOH:H₂O) stabilize dipolar intermediates .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 6–8 hours for cycloaddition) .

Q. What mechanistic approaches resolve contradictions in reported bioactivity data?

Strategies include:

  • Comparative SAR studies : Modifying substituents (e.g., nitro vs. methoxy groups on phenyl rings) to assess impact on antioxidant or enzyme inhibition activity .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for target enzymes like lipoxygenase .
  • Metabolic stability assays : LC-MS/MS to evaluate oxidative degradation pathways in microsomal models .

Q. How can regioselectivity challenges in indole functionalization be addressed?

Solutions involve:

  • Protecting groups : Boc protection of the indole NH to direct electrophilic substitution to the 2-position .
  • Transition-metal catalysis : Pd-mediated C-H activation for direct coupling of oxadiazole moieties .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the antioxidant efficacy of indole-acetamide derivatives?

Potential factors:

  • Assay conditions : Variations in DPPH concentration (e.g., 100 μM vs. 200 μM) or solvent polarity (methanol vs. ethanol) alter radical scavenging kinetics .
  • Structural nuances : Electron-withdrawing groups (e.g., -NO₂) may enhance redox activity in FRAP but reduce membrane permeability in cellular assays .

Q. Why do enzyme inhibition results vary across studies?

  • Enzyme source : Recombinant vs. tissue-extracted enzymes (e.g., bovine vs. human lipoxygenase) differ in isoform specificity .
  • Substrate competition : Use of non-physiological substrates (e.g., linoleic acid vs. arachidonic acid) skews IC₅₀ values .

Methodological Recommendations

  • Synthetic protocols : Prioritize Cu-catalyzed cycloaddition for oxadiazole-indole coupling (yields >70%) .
  • Bioactivity validation : Combine in vitro assays (e.g., FRAP) with in silico ADMET predictions to prioritize lead compounds .
  • Data reproducibility : Standardize solvent systems and enzyme sources across collaborative studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

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